molecular formula C13H12OS B2538470 1-(5-Benzylthiophen-2-yl)ethanone CAS No. 317335-12-9

1-(5-Benzylthiophen-2-yl)ethanone

Cat. No.: B2538470
CAS No.: 317335-12-9
M. Wt: 216.3
InChI Key: ZARLDFJGADJLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Benzylthiophen-2-yl)ethanone is an organic compound with the molecular formula C13H12OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Benzylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-benzylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

1-(5-Benzylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Benzylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring and benzyl group contribute to its binding affinity and specificity, influencing the pathways involved in its effects.

Comparison with Similar Compounds

    1-(5-Benzoylthiophen-2-yl)ethanone: Similar structure but with a benzoyl group instead of a benzyl group.

    1-(5-Methylthiophen-2-yl)ethanone: Features a methyl group on the thiophene ring.

    1-(5-Phenylthiophen-2-yl)ethanone: Contains a phenyl group attached to the thiophene ring.

Uniqueness: 1-(5-Benzylthiophen-2-yl)ethanone is unique due to its specific combination of a benzyl group and a thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

1-(5-benzylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLDFJGADJLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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